molecular formula C6H8O7 B12391729 2-hydroxypropane-1,2,3-tricarboxylic acid

2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B12391729
M. Wt: 195.10 g/mol
InChI Key: KRKNYBCHXYNGOX-FRSWOAELSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of carbohydrates using microorganisms such as Aspergillus niger and Yarrowia lipolytica . The process involves the conversion of sugars into citric acid under controlled conditions of pH, temperature, and nutrient availability.

Industrial Production Methods: The industrial production of this compound predominantly employs submerged fermentation techniques. This method utilizes strains of Aspergillus niger due to its high yield and efficiency . The fermentation broth is then filtered, and the citric acid is precipitated using calcium hydroxide to form calcium citrate, which is subsequently treated with sulfuric acid to release citric acid .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

Molecular Formula

C6H8O7

Molecular Weight

195.10 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3+1,4+1,5+1

InChI Key

KRKNYBCHXYNGOX-FRSWOAELSA-N

Isomeric SMILES

C([13C](=O)O)C(C[13C](=O)O)([13C](=O)O)O

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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